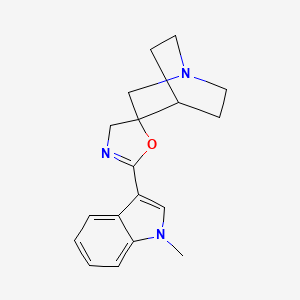

5-HT3 antagonist 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H21N3O |

|---|---|

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

2'-(1-methylindol-3-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole] |

InChI |

InChI=1S/C18H21N3O/c1-20-10-15(14-4-2-3-5-16(14)20)17-19-11-18(22-17)12-21-8-6-13(18)7-9-21/h2-5,10,13H,6-9,11-12H2,1H3 |

Clave InChI |

GJZYDYYJSGXPCE-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C2=CC=CC=C21)C3=NCC4(O3)CN5CCC4CC5 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-HT3 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 5-HT3 receptor antagonists, a class of drugs pivotal in the management of nausea and vomiting. The document delves into the molecular interactions, signaling pathways, and pharmacological properties of these agents, supported by quantitative data and detailed experimental protocols.

The 5-HT3 Receptor: A Unique Serotonergic Target

The 5-hydroxytryptamine-3 (5-HT3) receptor stands apart from other serotonin receptors. While most serotonin receptors are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel, belonging to the Cys-loop superfamily of receptors. This fundamental difference in structure dictates its unique mechanism of action and physiological roles.

Structure and Function

The 5-HT3 receptor is a pentameric structure, meaning it is composed of five protein subunits arranged around a central ion pore. When the endogenous ligand, serotonin (5-HT), binds to the extracellular domain of the receptor, it triggers a conformational change that opens the ion channel. This allows for the rapid influx of cations, primarily sodium (Na+) and potassium (K+), and to a lesser extent calcium (Ca2+), into the neuron. The influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory neuronal response.

Location and Physiological Role in Emesis

5-HT3 receptors are strategically located in key areas involved in the emetic (vomiting) reflex. They are found on vagal afferent nerve terminals in the gastrointestinal (GI) tract and in the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem.

Chemotherapeutic agents and radiation therapy can cause damage to the enterochromaffin cells in the lining of the small intestine, leading to a massive release of serotonin. This released serotonin then stimulates the 5-HT3 receptors on the vagal afferent nerves, initiating a signal that travels to the NTS and the CTZ, ultimately triggering the vomiting reflex.

Mechanism of Action of 5-HT3 Antagonists

5-HT3 receptor antagonists, often referred to as "setrons," exert their antiemetic effect through competitive inhibition. They bind to the same site on the 5-HT3 receptor as serotonin but do not activate the channel. By occupying the binding site, they prevent serotonin from binding and initiating the signaling cascade that leads to nausea and vomiting. This blockade of 5-HT3 receptors in both the peripheral and central nervous systems is the cornerstone of their clinical efficacy.

Beyond competitive antagonism, some second-generation 5-HT3 antagonists, like palonosetron, exhibit allosteric binding and positive cooperativity. This means they may bind to a site distinct from the serotonin-binding site and, in doing so, modulate the receptor's affinity for other ligands, leading to a more prolonged and potent blockade.

Quantitative Pharmacology of 5-HT3 Antagonists

The affinity and pharmacokinetic properties of 5-HT3 antagonists vary, influencing their clinical application and dosing regimens.

Binding Affinities (Ki and IC50 Values)

The binding affinity of a drug for its receptor is a key determinant of its potency. The table below summarizes the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values for several common 5-HT3 antagonists. Lower values indicate higher binding affinity.

| Antagonist | K_i_ (nM) | IC_50_ (nM) | Species/Tissue |

| Ondansetron | 1.2 - 4.7 | 0.4 - 2.9 | Human, Rat Brain |

| Granisetron | 0.02 - 0.4 | 0.1 - 1.1 | Human, Rat Brain |

| Palonosetron | 0.04 - 0.1 | 0.06 - 0.8 | Human Recombinant |

| Dolasetron | 3.1 - 27 | 10 - 40 | Human Recombinant |

| Tropisetron | 0.1 - 1.0 | 0.3 - 2.5 | Human Recombinant |

Note: Values are approximate and can vary depending on the experimental conditions and tissue source.

Pharmacokinetic Parameters

The pharmacokinetic profiles of 5-HT3 antagonists influence their duration of action and dosing frequency.

| Antagonist | Half-life (hours) | Bioavailability (%) | Metabolism |

| Ondansetron | 3 - 6 | ~60 | CYP3A4, CYP1A2, CYP2D6 |

| Granisetron | 4 - 9 | ~60 | CYP3A4 |

| Palonosetron | ~40 | ~97 | CYP2D6, CYP3A4, CYP1A2 |

| Dolasetron | 7 - 9 (active metabolite) | ~75 | Carbonyl reductase, CYP2D6, CYP3A4 |

| Tropisetron | ~8 | ~60 | CYP2D6 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of compounds with the 5-HT3 receptor.

Radioligand Binding Assay for 5-HT3 Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor using a radiolabeled antagonist, such as [³H]granisetron.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [³H]granisetron (Specific Activity: ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled granisetron or another high-affinity 5-HT3 antagonist.

-

Test Compound: Serial dilutions of the compound of interest.

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]granisetron (final concentration ~0.5 nM), and 100 µL of membrane suspension (final protein concentration ~10-20 µ g/well ).

-

Non-specific Binding: 50 µL of 10 µM unlabeled granisetron, 50 µL of [³H]granisetron, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]granisetron, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology of 5-HT3 Receptors

This protocol outlines the procedure for recording 5-HT3 receptor-mediated currents in cultured cells using the whole-cell patch-clamp technique.

Materials:

-

Cells: HEK293 cells transiently or stably expressing the human 5-HT3A receptor.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2 with CsOH).

-

Agonist: Serotonin (5-HT).

-

Antagonist: The test compound.

-

Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.

Procedure:

-

Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

-

Data Acquisition:

-

Apply serotonin (e.g., 10 µM) to the cell using a rapid application system to evoke an inward current.

-

To test for antagonism, pre-apply the test compound for a set period (e.g., 30-60 seconds) before co-applying it with serotonin.

-

Record the peak amplitude of the serotonin-evoked current in the absence and presence of different concentrations of the antagonist.

-

-

Data Analysis: Plot the normalized peak current response as a function of the antagonist concentration to generate a concentration-response curve and determine the IC50 value.

Cisplatin-Induced Emesis Model in Ferrets

The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex. This protocol describes how to assess the antiemetic efficacy of a test compound against cisplatin-induced emesis.

Materials:

-

Animals: Male ferrets.

-

Emetogen: Cisplatin (5-10 mg/kg).

-

Test Compound: The 5-HT3 antagonist to be evaluated.

-

Vehicle: Appropriate solvent for the test compound and cisplatin.

-

Observation Cages: Cages that allow for clear observation of the animals.

Procedure:

-

Acclimatization: Acclimatize the ferrets to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Drug Administration:

-

Administer the test compound or its vehicle via the desired route (e.g., intraperitoneally, intravenously, or orally) at a predetermined time before cisplatin administration.

-

Administer cisplatin intraperitoneally (i.p.).

-

-

Observation: Observe the animals continuously for a set period (e.g., 4-8 hours) and record the following parameters:

-

Latency to the first emetic event (retching or vomiting).

-

Number of retches.

-

Number of vomits.

-

Total number of emetic episodes (a single episode may consist of multiple retches and/or vomits).

-

-

Data Analysis: Compare the emetic parameters between the vehicle-treated and test compound-treated groups. A significant reduction in the number of emetic events and an increase in the latency to the first event indicate antiemetic activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in 5-HT3 receptor function and drug discovery is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Caption: Core signaling cascade of the 5-HT3 receptor.

Caption: Typical drug discovery workflow for 5-HT3 antagonists.

Caption: Sites of action for 5-HT3 antagonists in the emetic reflex.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of 5-HT3 Antagonists

This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis pathways, and experimental evaluation of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists, a cornerstone in the management of nausea and vomiting.

Discovery and Development: A Historical Perspective

The journey to the development of selective 5-HT3 antagonists began with foundational research into serotonin's physiological roles. In 1957, J. H. Gaddum and Zuleika P. Picarelli first identified two subtypes of serotonin receptors, which they named M and D receptors.[1] The 5-HT3 receptor was later found to correspond to the M receptor.[1] A significant breakthrough occurred in the 1970s when John Fozard discovered that metoclopramide and cocaine were weak antagonists at this receptor.[1][2]

This initial finding spurred further research, leading Fozard and Maurice Gittos to synthesize MDL 72222, the first potent and highly selective 5-HT3 antagonist.[2] Concurrently, researchers at Sandoz developed ICS 205-930. These pioneering compounds laid the groundwork for the first-generation "setrons" that would reach the market: ondansetron (approved in 1991) and granisetron (approved in 1993). These drugs revolutionized the management of chemotherapy-induced nausea and vomiting (CINV).

Subsequent development led to other first-generation antagonists like tropisetron (1994) and dolasetron (1997). A major advancement came with the approval of palonosetron in 2003, a second-generation antagonist with a significantly longer half-life and higher receptor binding affinity, making it effective against delayed CINV.

Mechanism of Action and Signaling Pathway

Unlike other serotonin receptors, which are G protein-coupled, the 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily. It is a pentameric structure composed of five subunits surrounding a central pore that is permeable to cations like sodium (Na+), potassium (K+), and calcium (Ca2+).

Chemotherapeutic agents can cause significant damage to the gastrointestinal tract, leading to the release of large amounts of serotonin from enterochromaffin cells. This released serotonin binds to 5-HT3 receptors located on vagal afferent nerves in the gut and in critical brain regions, including the chemoreceptor trigger zone (CTZ) or area postrema.

The binding of serotonin opens the ion channel, causing rapid depolarization of the neuron. This generates a signal that travels to the solitary tract nucleus and the area postrema in the brainstem, which are key centers for inducing the vomiting reflex. 5-HT3 antagonists exert their antiemetic effect by competitively blocking the binding of serotonin to these receptors, thereby preventing the initiation of this signaling cascade.

Figure 1: Signaling pathway of emesis via the 5-HT3 receptor and the blocking action of antagonists.

Pharmacophore and Structure-Activity Relationship (SAR)

A pharmacophore model for 5-HT3 antagonists has been well-defined through extensive structure-activity relationship (SAR) studies. The essential components for high-affinity binding include:

-

An Aromatic Moiety: Often an indole or indazole ring system, which engages in hydrophobic interactions with the receptor.

-

A Linking Group: Typically a carbonyl-containing group (e.g., amide or ketone) that is capable of hydrogen bonding and is coplanar with the aromatic ring.

-

A Basic Amine Center: A protonatable nitrogen atom, usually part of a bicyclic or heterocyclic system, which is crucial for binding.

The spatial arrangement of these three features is critical. SAR studies have shown that annelation (adding a ring) to the indole structure, as seen in cilansetron, can enhance potency by providing a more favorable hydrophobic interaction area with the receptor site.

Synthesis Pathways of Key 5-HT3 Antagonists

While sharing a common mechanism, 5-HT3 antagonists have distinct chemical structures derived from different synthetic routes.

Ondansetron

The synthesis of ondansetron, a carbazole derivative, often involves a Mannich reaction. A common route is:

-

Mannich Reaction: Reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with paraformaldehyde and dimethylamine to form a Mannich base (e.g., 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one).

-

Transamination/Substitution: The dimethylamino group is then displaced by reacting the intermediate with 2-methylimidazole. This step can be lengthy, but process improvements have focused on reducing reaction times and improving yields.

-

Purification and Salt Formation: The resulting ondansetron base is purified and can be converted to its hydrochloride salt.

Granisetron

Granisetron is an indazole-based antagonist. Its synthesis is typically a straightforward amide bond formation:

-

Acid Chloride Formation: 1-methylindazole-3-carboxylic acid is converted to its more reactive acid chloride derivative, often using oxalyl chloride or thionyl chloride.

-

Amide Coupling: The resulting 1-methylindazole-3-carbonyl chloride is condensed with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of a base like triethylamine.

-

Salt Formation: The granisetron free base is then treated with hydrochloric acid to produce granisetron hydrochloride, which is purified by crystallization.

Palonosetron

Palonosetron, a second-generation isoquinoline derivative, has a more complex, stereospecific synthesis:

-

Acylation: (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid is coupled with (S)-3-aminoquinuclidine to form an amide intermediate.

-

Reduction: The amide and the carboxylic acid functionalities are reduced.

-

Cyclization: The final tricyclic isoquinolin-1-one ring system is formed through an intramolecular cyclization step. The total synthesis can achieve a high yield, and this stereospecific route is crucial for producing the pharmacologically active isomer.

Experimental Protocols and Workflow

The discovery and characterization of 5-HT3 antagonists rely on a series of standardized in vitro and in vivo assays.

General Experimental Workflow

The process typically begins with high-throughput screening of compound libraries, followed by optimization of hit compounds based on SAR, and finally, preclinical and clinical evaluation.

Figure 2: General workflow for the discovery and development of 5-HT3 receptor antagonists.

Key Experimental Methodologies

1. Radioligand Binding Assay (In Vitro)

-

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

-

Protocol Outline:

-

Receptor Source: Membranes are prepared from cells heterologously expressing the human 5-HT3A receptor or from brain tissue known to have a high density of these receptors (e.g., cerebral cortex).

-

Radioligand: A radiolabeled 5-HT3 antagonist with high affinity, such as [3H]granisetron, is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

2. Ipecacuanha-Induced Emesis Model (In Vivo)

-

Objective: To assess the antiemetic efficacy of a 5-HT3 antagonist in a relevant animal model. This model is considered conceptually relevant for predicting clinical efficacy.

-

Protocol Outline:

-

Animal Model: Ferrets are commonly used as they have a vomiting reflex similar to humans.

-

Drug Administration: Animals are pre-treated with the test 5-HT3 antagonist or a vehicle control, typically via oral or intravenous administration.

-

Emetic Challenge: After a set period, the animals are administered an emetic agent like ipecacuanha syrup, which acts on both central and peripheral 5-HT3 receptors.

-

Observation: The animals are observed for a defined period (e.g., 2-4 hours), and the number of retches and vomits (emetic episodes) is recorded by trained observers.

-

Data Analysis: The efficacy of the antagonist is determined by the percentage reduction in emetic episodes in the treated group compared to the vehicle control group. A dose-response curve can be generated to determine the effective dose (ED50).

-

Quantitative Data Summary

Pharmacological data reveal key differences between the antagonists, despite their shared mechanism. Palonosetron stands out for its significantly higher binding affinity and longer half-life.

Table 1: Comparative Receptor Binding Affinity

| Antagonist | Receptor Binding Affinity (Ki, nM) | Reference |

| Ondansetron | 1.3 - 6.9 | |

| Granisetron | 0.1 - 1.0 | |

| Cilansetron | 0.19 | |

| Palonosetron | ~0.05 |

Note: Ki values can vary based on experimental conditions and receptor source.

Table 2: Comparative Pharmacokinetic Properties

| Antagonist | Half-Life (hours) | Primary Metabolism | Reference |

| Ondansetron | 3 - 4 | CYP3A4, CYP1A2, CYP2D6 | |

| Granisetron | 8 - 9 | CYP3A4 | |

| Dolasetron (active metabolite) | 7 - 9 | Carbonyl Reductase | |

| Palonosetron | ~40 | CYP2D6 (major), CYP3A, CYP1A2 |

Conclusion

The development of 5-HT3 receptor antagonists represents a triumph of rational drug design, transforming the management of emesis in clinical practice. The journey from identifying a receptor subtype to creating highly potent and selective drugs like ondansetron and palonosetron showcases a deep understanding of pharmacology, medicinal chemistry, and clinical needs. Future research may focus on developing antagonists with novel properties or exploring the therapeutic potential of these agents in other areas, such as irritable bowel syndrome, pain, and certain psychiatric disorders.

References

An In-depth Technical Guide to the Pharmacokinetic Profile of Ondansetron, a Representative 5-HT3 Antagonist, in Rodents

Disclaimer: The specific compound "5-HT3 antagonist 2" could not be definitively identified in a broad literature search. Therefore, this guide provides a comprehensive overview of the pharmacokinetic profile of Ondansetron, a widely studied and representative 5-HT3 antagonist, in rodent models. The data and protocols presented herein are compiled from multiple preclinical studies.

Introduction

Ondansetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] It is primarily used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in rodent models is crucial for the preclinical evaluation of its efficacy and safety, and for the translation of these findings to clinical applications. This document provides a detailed summary of the available quantitative data, experimental methodologies, and relevant biological pathways.

Data Presentation: Pharmacokinetic Parameters of Ondansetron in Rats

The following tables summarize the key pharmacokinetic parameters of ondansetron in rats following various routes of administration.

Table 1: Pharmacokinetic Parameters of Ondansetron in Rats after Oral Administration

| Strain/Sex | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F) | Reference |

| Wistar albino | 0.28 | 58 ± 3.4 | 2 ± 0.2 | 246.25 ± 47.6 (AUC0-24) | Not directly calculated, but relative bioavailability was lower than transdermal.[2] | [2] |

| Sprague-Dawley | 8 | ~310 | Not specified | Not specified | 4.07%[3] | |

| Sprague-Dawley (Male) | 8 | Not specified | Not specified | Significantly smaller AUC than females. | Lower than females due to increased intestinal and hepatic metabolism. | |

| Sprague-Dawley | 1 | 15 | Not specified | Not specified | <10% |

Table 2: Pharmacokinetic Parameters of Ondansetron in Rats after Intravenous Administration

| Strain/Sex | Dose (mg/kg) | t1/2 (min) | CL (mL/min/kg) | Vd (L/kg) | AUC (ng·h/mL) | Reference |

| Sprague-Dawley | 1, 4, 8, 20 | Dose-independent | ~24.4 ± 4.91 (at 1mg/kg) | Not specified | Not specified | |

| Sprague-Dawley (Male vs. Female) | 8 | Not specified | Non-renal clearance 27.3% faster in males. | Not specified | 22.6% smaller in males. | |

| Wistar (R-enantiomer) | 2.0 | Significantly longer than S-enantiomer | Significantly lower than S-enantiomer | Not specified | Significantly higher than S-enantiomer | |

| Wistar (S-enantiomer) | 2.0 | Significantly shorter than R-enantiomer | Significantly higher than R-enantiomer | Not specified | Significantly lower than R-enantiomer |

Table 3: Distribution and Metabolism of Ondansetron in Rats

| Parameter | Value | Details | Reference |

| Plasma Protein Binding | 53.2% | In fresh rat plasma. | |

| Brain to Plasma Ratio | 0.45 - 0.46 | In motor and pre-frontal cortices after subcutaneous administration. | |

| Major Route of Metabolism | Hepatic | Primarily hydroxylation and N-demethylation. | |

| Metabolizing Enzymes | CYP2D, CYP3A | In male Sprague-Dawley rats. | |

| First-Pass Effect | High | Significant hepatic and intestinal first-pass metabolism contributes to low oral bioavailability. | |

| Major Excretion Route | Bile | The primary route of excretion for drug-related material in rats. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in rodent studies of ondansetron.

1. Animal Models

-

Species: Rat

-

Strains: Wistar albino rats (weighing 200 ± 20 g) and Sprague-Dawley rats are commonly used.

-

Housing: Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, unless fasting is required for the study.

2. Drug Administration and Dosing

-

Oral Administration: Ondansetron is often dissolved in a suitable vehicle and administered via oral gavage using a feeding tube. Doses in studies have ranged from 0.28 mg/kg to 20 mg/kg.

-

Intravenous Administration: The drug is administered via injection into a cannulated vein, such as the femoral vein. Doses typically range from 1 mg/kg to 20 mg/kg.

-

Transdermal Administration: Formulations such as invasomes gel containing ondansetron have been applied to a shaved area of the rat's skin.

-

Intranasal Administration: A specialized surgical procedure may be performed to ensure the drug solution is retained in the nasal cavity.

3. Blood Sample Collection

-

Blood samples are collected at predetermined time points after drug administration.

-

Common collection sites include the tail vein, jugular vein, or via cardiac puncture for terminal samples.

-

Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes).

4. Bioanalytical Method for Ondansetron Quantification

-

Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying ondansetron in plasma.

-

Sample Preparation: A liquid-liquid extraction or protein precipitation step is typically employed to isolate the drug from plasma proteins. For example, plasma samples may be treated with sodium hydroxide and dichloromethane.

-

Chromatography: A C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer.

-

Detection: UV or mass spectrometric detection is used for quantification.

5. Pharmacokinetic Analysis

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as PK-SOLVER.

-

Key parameters calculated include Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

Signaling Pathway of 5-HT3 Receptor Antagonism

The diagram below illustrates the mechanism of action of ondansetron at the 5-HT3 receptor, which is a ligand-gated ion channel.

Caption: Mechanism of Ondansetron's antiemetic effect via 5-HT3 receptor blockade.

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of an orally administered compound in rats.

Caption: Workflow for an oral pharmacokinetic study in a rodent model.

References

- 1. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of 5-HT3 Receptor Antagonists: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacodynamics of 5-HT3 receptor antagonists, a critical class of drugs primarily used as antiemetics. This document provides a comprehensive overview of their mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the intricate signaling pathways involved.

Introduction to 5-HT3 Receptors and Antagonism

The 5-hydroxytryptamine-3 (5-HT3) receptor is a unique member of the serotonin receptor family. Unlike other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1] Structurally, it is a pentameric assembly of subunits surrounding a central ion pore that is permeable to cations such as Na+, K+, and Ca2+. Activation of the 5-HT3 receptor by serotonin leads to rapid depolarization of the neuron.

5-HT3 receptor antagonists, often referred to as "setrons," are a class of drugs that competitively block the binding of serotonin to these receptors. This blockade prevents the initiation of the signaling cascade that leads to nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1][2] The first generation of these antagonists includes ondansetron, granisetron, and tropisetron, while palonosetron is a second-generation antagonist with a distinct pharmacological profile.[1]

Quantitative Pharmacodynamics of 5-HT3 Antagonists

The pharmacodynamic properties of 5-HT3 antagonists are characterized by their binding affinity (Ki), potency (IC50/EC50), and in-vivo efficacy. The following tables summarize key quantitative data for several prominent 5-HT3 antagonists.

Table 1: Binding Affinity (Ki) of 5-HT3 Antagonists

| Antagonist | Ki (nM) | Species/Tissue | Reference |

| Ondansetron | 1.8 | Rat Brain | [3] |

| Granisetron | 0.08 | Rat Brain | |

| Tropisetron | 0.1 | Rat Brain | |

| Palonosetron | 0.04 | Human 5-HT3A | |

| Dolasetron | 3.1 | Rat Brain | |

| Ramosetron | 0.03 | Guinea Pig Ileum |

Table 2: In Vitro Potency (IC50/pA2) of 5-HT3 Antagonists

| Antagonist | IC50 (nM) | pA2 | Assay System | Agonist | Reference |

| Ondansetron | 0.44 | - | HEK 293 cells (electrophysiology) | 5-HT | |

| Granisetron | - | 9.7 | Guinea Pig Ileum | 2-methyl-5-HT | |

| 3-AQC | - | 10.2 | Guinea Pig Ileum | 2-methyl-5-HT |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 3: In-Vivo Efficacy of 5-HT3 Antagonists in Animal Models of Emesis

| Antagonist | Animal Model | Emetogen | Endpoint | Efficacy | Reference |

| Ondansetron | Ferret | Cisplatin | Reduction in retching and vomiting | Effective | |

| Granisetron | Ferret | Cisplatin | Complete protection from emesis | Highly Effective | |

| Palonosetron | Ferret | Cisplatin | Inhibition of acute and delayed emesis | Superior to first-generation |

Signaling Pathways in 5-HT3 Receptor Antagonism

The binding of serotonin to the 5-HT3 receptor triggers the opening of the ion channel, leading to an influx of cations and subsequent cellular depolarization. 5-HT3 antagonists prevent this initial step. The downstream signaling events following receptor activation are complex and can involve calcium-dependent pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of 5-HT3 receptor antagonists. The following are representative protocols for key in-vitro assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing recombinant 5-HT3 receptors (e.g., HEK293 cells) or homogenized brain tissue.

-

Radioligand: A high-affinity 5-HT3 receptor radioligand (e.g., [3H]granisetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM tropisetron).

-

Test Compound: Serial dilutions of the antagonist being tested.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

In-Vitro Functional Assay: Calcium Influx

This assay measures the ability of an antagonist to inhibit agonist-induced calcium influx through the 5-HT3 receptor channel.

Materials:

-

Cells: A cell line stably expressing functional 5-HT3 receptors (e.g., HEK293 or CHO cells).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

5-HT3 Agonist: e.g., Serotonin or m-chlorophenylbiguanide (mCPBG).

-

Test Compound: Serial dilutions of the antagonist.

-

Fluorescence Plate Reader: With automated injection capabilities.

Procedure:

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add the test compound at various concentrations to the wells and incubate for a short period.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Addition: Use the plate reader's injector to add a fixed concentration of the 5-HT3 agonist (typically the EC80 concentration) to the wells.

-

Post-Addition Measurement: Immediately and continuously measure the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique directly measures the ion current flowing through the 5-HT3 receptor channel in response to an agonist and its inhibition by an antagonist.

Materials:

-

Xenopus laevis Oocytes: Injected with cRNA encoding for 5-HT3 receptor subunits.

-

TEVC Setup: Including a stereomicroscope, micromanipulators, amplifier, data acquisition system, and perfusion system.

-

Microelectrodes: Glass capillaries pulled to a fine tip and filled with a conducting solution (e.g., 3 M KCl).

-

Recording Solution: A physiological frog Ringer's solution.

-

5-HT3 Agonist and Antagonist Solutions.

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and prepare them for cRNA injection. Inject the cRNA and incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Perfuse the oocyte with the recording solution containing a known concentration of the 5-HT3 agonist and record the inward current.

-

Antagonist Application: After washing out the agonist, perfuse the oocyte with the antagonist at a specific concentration for a set period.

-

Co-application: Perfuse the oocyte with a solution containing both the agonist and the antagonist and record the resulting current.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition. Repeat for a range of antagonist concentrations to generate a concentration-response curve and determine the IC50.

Logical Workflow for Pharmacodynamic Characterization

The characterization of a novel 5-HT3 antagonist typically follows a logical progression from initial screening to in-depth functional and in-vivo evaluation.

Conclusion

The pharmacodynamics of 5-HT3 receptor antagonists are well-characterized, making them a cornerstone of antiemetic therapy. A thorough understanding of their binding affinities, potencies, and mechanisms of action, derived from a combination of in-vitro and in-vivo assays, is essential for the development of new and improved therapeutic agents targeting the 5-HT3 receptor. This guide provides a foundational framework for researchers and drug development professionals working in this field.

References

The Intricate Dance of Structure and Activity: A Deep Dive into 5-HT3 Receptor Antagonists

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships (SAR) governing the efficacy of 5-HT3 receptor antagonists.

The 5-HT3 receptor, a ligand-gated ion channel, plays a pivotal role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiation. Its antagonists, colloquially known as "setrons," have become a cornerstone of antiemetic therapy.[1][2] This technical guide delves into the nuanced structure-activity relationships that dictate the binding affinity and antagonist potency of these crucial therapeutic agents.

The Pharmacophore: A Blueprint for Antagonism

The fundamental architecture of a 5-HT3 antagonist is built upon a well-defined pharmacophore. This model consists of three key features: a hydrogen bond acceptor, an aromatic or heteroaromatic ring system, and a basic nitrogen atom.[1] The spatial arrangement and chemical nature of these elements are critical for high-affinity binding to the receptor.

A conformation-activity relationship study was instrumental in defining a pharmacophore and receptor map to qualitatively account for the activity of 5-HT3 receptor antagonists.[3] The design and synthesis of specific keto-amino-indole derivatives that are potent 5-HT3 receptor antagonists have lent support to this model.[3]

Core Scaffolds and Their Influence on Activity

A variety of chemical scaffolds have been successfully employed to create potent 5-HT3 antagonists. These include, but are not limited to, quinoxalines, indazoles, and quinazolines. The choice of the core structure significantly impacts the molecule's overall conformation and, consequently, its interaction with the receptor binding site.

Quinoxaline Derivatives

A series of quinoxalin-2-carboxamides have been designed and synthesized based on the pharmacophoric requirements of 5-HT3 receptor antagonists. In these compounds, the quinoxaline moiety serves as the aromatic component of the pharmacophore. The carboxamide linkage provides a hydrogen bond acceptor, and the basic amine is typically incorporated into a piperazine or a similar cyclic amine.

Another series of 3-ethoxyquinoxalin-2-carboxamides were also designed as 5-HT3 receptor antagonists using a ligand-based approach.

Quinazoline Derivatives

During a fragment screen, 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine was identified as a hit for the 5-HT3 receptor. This led to the synthesis and SAR studies of a series of (iso)quinoline and quinazoline compounds. These studies revealed that a hydrogen bond acceptor approximately 5 Å from the basic nitrogen is essential for high-affinity binding.

Quantitative Structure-Activity Relationships

The potency of 5-HT3 antagonists is typically quantified using pA2 values from functional assays or pKi values from radioligand binding assays. The following tables summarize key quantitative data from various studies, illustrating the impact of structural modifications on antagonist activity.

| Compound ID | Scaffold | R1 | R2 | R3 | pA2 |

| Series 1 | Quinoxalin-2-carboxamide | 4-benzylpiperazin-1-yl | - | - | Most Potent in Series |

| Series 2 | 3-ethoxyquinoxalin-2-carboxamide | 4-methylpiperazin-1-yl | - | - | 7.7 |

Table 1: SAR of Quinoxaline-based 5-HT3 Antagonists. The pA2 value is a measure of the antagonist's potency. A higher pA2 value indicates greater potency.

| Compound ID | Scaffold | R1 | R2 (at position 4) | R3 (at position 6) | pKi |

| 1 | Quinazoline | 4-methyl-1,4-diazepan-1-yl | N-methyl | Cl | - |

| 6 | Quinazoline | 4-methylpiperazin-1-yl | N-methyl | Cl | 16-fold increase in affinity vs. 1 |

| 21 | Quinazoline | 4-methylpiperazin-1-yl | N-methyl | H | ~5-fold reduction in affinity vs. 6 |

| 22 | (Iso)quinoline/Quinazoline Derivative | - | - | - | > 10 |

Table 2: SAR of Quinazoline-based 5-HT3 Antagonists. The pKi value represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a stronger binding affinity.

Experimental Protocols

The determination of antagonist potency and binding affinity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the study of 5-HT3 antagonists.

5-HT3 Receptor Binding Assay ([³H]Granisetron Displacement)

This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled antagonist, [³H]granisetron.

Materials:

-

HEK293 cells stably transfected with the human 5-HT3A receptor.

-

Membrane preparation from these cells.

-

[³H]granisetron (radioligand).

-

Test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled granisetron or another high-affinity 5-HT3 antagonist for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the HEK299 cells expressing the 5-HT3 receptor in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the membrane preparation, [³H]granisetron (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled granisetron.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Antagonism Assay (Guinea Pig Ileum)

This ex vivo assay measures the functional antagonism of a test compound against a 5-HT3 agonist in an isolated tissue preparation.

Materials:

-

Guinea pig ileum.

-

Krebs solution.

-

5-HT3 receptor agonist (e.g., 2-methyl-5-HT).

-

Test compounds.

-

Organ bath setup with an isometric transducer.

Procedure:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ileum and prepare a longitudinal muscle-myenteric plexus preparation.

-

Mount the tissue in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Equilibration:

-

Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

-

Cumulative Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for the 5-HT3 agonist (2-methyl-5-HT) to determine its EC50.

-

-

Antagonist Incubation:

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of the test compound for a predetermined period.

-

-

Shift in Concentration-Response Curve:

-

In the presence of the antagonist, re-determine the cumulative concentration-response curve for the 5-HT3 agonist.

-

-

Data Analysis:

-

Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist).

-

Construct a Schild plot to determine the pA2 value of the antagonist.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the 5-HT3 receptor and the general workflow for antagonist screening.

Caption: 5-HT3 Receptor Signaling Pathway.

Caption: General Workflow for 5-HT3 Antagonist Discovery.

Conclusion

The development of potent and selective 5-HT3 receptor antagonists is a testament to the power of medicinal chemistry and the systematic application of structure-activity relationship principles. By understanding the key pharmacophoric features and the impact of various structural modifications, researchers can continue to design novel antagonists with improved efficacy and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a solid foundation for the evaluation of these compounds, ensuring the continued advancement of this important class of therapeutic agents.

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformation-activity relationship study of 5-HT3 receptor antagonists and a definition of a model for this receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro characterization of 5-HT3 antagonist 2 binding affinity

An In-Depth Technical Guide to the In Vitro Characterization of 5-HT₃ Antagonist Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for characterizing the in vitro binding affinity of 5-HT₃ receptor antagonists. It details experimental protocols, data analysis techniques, and visualization of key processes to aid in the discovery and development of novel therapeutics targeting the 5-HT₃ receptor.

Introduction to the 5-HT₃ Receptor

The 5-hydroxytryptamine-3 (5-HT₃) receptor is a unique member of the serotonin receptor family. Unlike other serotonin receptors, which are G protein-coupled receptors, the 5-HT₃ receptor is a ligand-gated ion channel.[1][2] It belongs to the Cys-loop superfamily, which also includes nicotinic acetylcholine, GABA-A, and glycine receptors.[3] Structurally, the 5-HT₃ receptor is a pentameric complex of five subunits arranged around a central ion-conducting pore.[1]

Upon binding of its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), the channel opens, becoming permeable to cations such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[1] This ion influx leads to rapid depolarization of the neuron, mediating fast excitatory neurotransmission. 5-HT₃ receptors are prominently located in the central and peripheral nervous systems, including the chemoreceptor trigger zone in the brainstem and on vagal afferent nerves in the gastrointestinal tract, where they play a crucial role in emesis (vomiting) and gut motility. Consequently, antagonists of the 5-HT₃ receptor, known as "setrons," are highly effective antiemetics used to manage nausea and vomiting induced by chemotherapy and surgery.

Core Principles of Binding Affinity Characterization

The primary goal of in vitro characterization is to quantify the binding affinity of a test compound (antagonist) for the 5-HT₃ receptor. This is typically achieved through radioligand binding assays, which are considered the gold standard for their sensitivity and robustness.

Key parameters determined in these assays include:

-

IC₅₀ (Inhibitory Concentration 50): The concentration of an unlabeled antagonist required to displace 50% of a specific radioligand from the receptor. It is an operational parameter dependent on experimental conditions.

-

Kᵢ (Inhibition Constant): An intrinsic measure of the binding affinity of an antagonist for a receptor. It is calculated from the IC₅₀ value and is independent of the radioligand concentration used in the assay. A lower Kᵢ value signifies higher binding affinity.

-

Kₑ (Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. For a competitive antagonist, the Kᵢ value is theoretically equal to its Kₑ.

-

pA₂: The negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. It is determined through functional assays (Schild analysis) and provides a measure of antagonist potency.

Experimental Protocols

The most common method for determining antagonist binding affinity is the competitive radioligand binding assay. This involves measuring the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the 5-HT₃ receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT₃A receptor (e.g., HEK-293 cells).

-

Radioligand: A high-affinity 5-HT₃ receptor antagonist labeled with a radioisotope, typically tritium ([³H]). A common choice is [³H]Granisetron or [³H]GR65630.

-

Test Compound: The unlabeled 5-HT₃ antagonist to be characterized (e.g., Antagonist 2).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of an unlabeled, high-affinity 5-HT₃ ligand (e.g., 10 µM Granisetron) to determine the amount of non-specific radioligand binding.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration.

-

Filters: Glass fiber filters (e.g., GF/C) presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity trapped on the filters.

Experimental Workflow: Competitive Binding Assay

The general workflow for a competitive binding assay is outlined below.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol Steps

-

Membrane Preparation: Homogenize cells expressing the 5-HT₃ receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate or individual tubes, combine the assay components in a final volume (e.g., 250 µL).

-

Add a fixed amount of receptor membrane preparation (e.g., 10-20 µg protein).

-

Add the unlabeled test antagonist across a wide range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Add the radioligand at a fixed concentration, typically at or below its Kₑ value (e.g., 0.5 nM [³H]Granisetron).

-

Include control tubes for Total Binding (no unlabeled antagonist) and Non-Specific Binding (a saturating concentration of an unlabeled standard, like 10 µM granisetron).

-

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis and Interpretation

Calculating Specific Binding

For each concentration of the test antagonist, specific binding is calculated as:

Specific Binding = Total Binding - Non-Specific Binding

Generating the Competition Curve and Determining IC₅₀

The specific binding data is typically normalized as a percentage of the maximum specific binding (the binding in the absence of the test antagonist). A competition curve is generated by plotting the percent specific binding against the logarithm of the antagonist concentration. The IC₅₀ value is determined from this curve using non-linear regression analysis to fit a sigmoidal dose-response model.

Calculating the Inhibition Constant (Kᵢ)

The IC₅₀ is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the antagonist (Kᵢ), the Cheng-Prusoff equation is used.

Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

Where:

-

[L] is the concentration of the free radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment.

Caption: Logical workflow for calculating the Kᵢ value.

Schild Analysis

For a more in-depth characterization of competitive antagonism, a Schild analysis can be performed. This requires functional data (e.g., from electrophysiology) rather than binding data. It involves measuring the shift in an agonist's dose-response curve in the presence of increasing concentrations of the antagonist. A plot of log(concentration ratio - 1) versus log[Antagonist] yields a straight line for a competitive antagonist. The x-intercept provides the pA₂ value, which is theoretically equal to the negative log of the antagonist's Kᵢ. A slope of unity is indicative of simple competitive antagonism.

Data Presentation: Comparative Binding Affinities

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between different compounds. The table below provides literature-derived Kᵢ values for several well-known 5-HT₃ antagonists, which can serve as benchmarks for a new chemical entity like "Antagonist 2".

| Antagonist | Receptor Source | Radioligand | Kᵢ (nM) | Reference |

| Ondansetron | Human 5-HT₃A | [³H]GR65630 | 1.8 | |

| Granisetron | Human 5-HT₃A | [³H]GR65630 | 0.9 | |

| Palonosetron | Human 5-HT₃ | Not Specified | ~0.03-0.05* | |

| Tropisetron | Human 5-HT₃A | [³H]Granisetron | 0.6 | |

| Alosetron | Human 5-HT₃A | [³H]Granisetron | 0.4 | |

| Antagonist 2 | Human 5-HT₃A | [³H]Granisetron | (Experimental Value) |

Note: Palonosetron's affinity is often cited as being significantly higher than first-generation antagonists, with some reports suggesting it is >30-fold higher.

Visualization of the 5-HT₃ Receptor Signaling Pathway

The fundamental mechanism of 5-HT₃ receptor action involves direct ion channel gating upon ligand binding.

Caption: Simplified 5-HT₃ receptor signaling pathway.

Conclusion

The in vitro characterization of a 5-HT₃ antagonist's binding affinity is a critical step in drug development. Through systematic execution of competitive radioligand binding assays and rigorous data analysis using tools like the Cheng-Prusoff equation, researchers can accurately determine the Kᵢ value of a novel compound. This quantitative measure of affinity, when compared against established antagonists, provides essential information about the compound's potency and potential as a therapeutic agent. The methodologies and principles detailed in this guide offer a robust framework for conducting these foundational studies.

References

An In-depth Technical Guide on the Preliminary In Vivo Efficacy Studies of 5-HT3 Antagonists

This technical guide provides a comprehensive overview of the preliminary in vivo efficacy studies of 5-HT3 antagonists, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.

Introduction to 5-HT3 Antagonists and In Vivo Efficacy

The 5-HT3 receptor is a ligand-gated ion channel, a unique member of the serotonin receptor family, which primarily consists of G-protein coupled receptors.[1] When activated by serotonin (5-hydroxytryptamine or 5-HT), this channel allows the influx of cations such as sodium (Na+), potassium (K+), and calcium (Ca2+), leading to neuronal depolarization and excitation in both the central and peripheral nervous systems.[1][2] 5-HT3 receptors are strategically located in areas of the brainstem that regulate emesis (vomiting), as well as in the gastrointestinal tract, making them a key target for antiemetic drugs.[2] Furthermore, their presence in brain regions associated with mood and anxiety has led to investigations into their potential as anxiolytic and antidepressant agents.[3]

Preliminary in vivo efficacy studies are crucial in the drug development pipeline to assess the potential therapeutic effects of 5-HT3 antagonists in living organisms. These studies typically involve animal models that mimic specific aspects of human diseases, such as chemotherapy-induced emesis, anxiety, and depression.

Quantitative Data Presentation

The following tables summarize the quantitative data from key in vivo efficacy studies of 5-HT3 antagonists.

Table 1: Efficacy of Ondansetron in Rodent Models of Depression

| Animal Model | Drug/Dose | Key Parameter | Result | Reference |

| Forced Swim Test (Rat) | Ondansetron (0.1 mg/kg, p.o.) | Immobility Time (s) | 138.83 ± 4.792 | |

| Forced Swim Test (Rat) | Ondansetron (0.5 mg/kg, p.o.) | Immobility Time (s) | 121.00 ± 4.690 | |

| Forced Swim Test (Rat) | Ondansetron (1 mg/kg, p.o.) | Immobility Time (s) | 74.50 ± 4.086 | |

| Forced Swim Test (Rat) | Vehicle (Control) | Immobility Time (s) | 161.00 ± 3.619 | |

| Tail Suspension Test (Mouse) | Ondansetron (0.1 mg/kg, p.o.) | Immobility Time (s) | 94.33 ± 4.020 | |

| Tail Suspension Test (Mouse) | Ondansetron (0.5 mg/kg, p.o.) | Immobility Time (s) | 85.00 ± 4.419 | |

| Tail Suspension Test (Mouse) | Ondansetron (1 mg/kg, p.o.) | Immobility Time (s) | 74.50 ± 4.056 | |

| Tail Suspension Test (Mouse) | Vehicle (Control) | Immobility Time (s) | 122.67 ± 5.551 |

Table 2: Efficacy of 5-HT3 Antagonists in the Cisplatin-Induced Emesis Model in Ferrets

| Phase of Emesis | 5-HT3 Antagonist | Cisplatin Dose | Efficacy (Reduction in Emesis) | Reference |

| Acute (Day 1) | General 5-HT3 Antagonists | 5 mg/kg | 68% (45–91%) | |

| Delayed (Day 2) | General 5-HT3 Antagonists | 5 mg/kg | 67% (48–86%) | |

| Delayed (Day 3) | General 5-HT3 Antagonists | 5 mg/kg | 53% (38–68%) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Forced Swim Test (FST)

The Forced Swim Test is a behavioral assay used to assess depressive-like behavior in rodents and to screen for potential antidepressant compounds.

-

Apparatus: A transparent cylindrical container (e.g., 40 cm height x 18 cm diameter for rats) is filled with water (23–25°C) to a depth that prevents the animal from touching the bottom with its tail or feet (typically 30 cm).

-

Procedure:

-

Acclimation: Animals are brought to the testing room at least 30 minutes before the test to acclimate.

-

Pre-test Session (for rats): On the first day, rats are placed in the water-filled cylinder for a 15-minute pre-swim session. This session is designed to induce a state of behavioral despair.

-

Drug Administration: The 5-HT3 antagonist or vehicle is administered (e.g., orally, 60 minutes before the test).

-

Test Session: 24 hours after the pre-test (for rats) or on the single test day (for mice), the animal is placed in the cylinder for a 6-minute session.

-

-

Data Analysis: The duration of immobility (floating with only movements necessary to keep the head above water) is typically recorded during the last 4 minutes of the 6-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.

3.2. Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents.

-

Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 30-50 cm), while the other two are open.

-

Procedure:

-

Acclimation: Rodents are brought to the testing room to acclimate before the test.

-

Drug Administration: The test compound or vehicle is administered prior to the test (e.g., alosetron, a 5-HT3 antagonist, injected subcutaneously 15 minutes before).

-

Test Session: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute session.

-

-

Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the time spent in the open arms or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

3.3. Cisplatin-Induced Emesis Model

This model is used to evaluate the antiemetic potential of compounds against chemotherapy-induced nausea and vomiting. The ferret is a commonly used species due to its emetic response being similar to humans.

-

Animals: Male ferrets are typically used.

-

Procedure:

-

Drug Administration: The 5-HT3 antagonist or vehicle is administered prior to the chemotherapeutic agent.

-

Induction of Emesis: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5 mg/kg to induce both acute and delayed emesis.

-

Observation Period: The animals are observed for emetic episodes (retching and vomiting) over a period of 72 hours to assess both the acute (0-24 hours) and delayed (24-72 hours) phases of emesis.

-

-

Data Analysis: The number of retches and vomits are counted. The efficacy of the antiemetic compound is calculated as the percentage reduction in the number of emetic episodes compared to the vehicle-treated control group.

Mandatory Visualizations

4.1. Signaling Pathway

Caption: 5-HT3 Receptor Signaling Pathway.

4.2. Experimental Workflow

Caption: Forced Swim Test Experimental Workflow.

References

- 1. protocols.io [protocols.io]

- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The Selective Antagonism of 5-HT3 Receptor Subtypes by Palonosetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 5-HT3 receptor subtype selectivity of the potent antagonist, palonosetron. The document outlines the quantitative binding affinities, detailed experimental methodologies for determining selectivity, and the associated signaling pathways.

Introduction to 5-HT3 Receptors and Palonosetron

The 5-hydroxytryptamine-3 (5-HT3) receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates rapid, excitatory neurotransmission in the central and peripheral nervous systems.[1][2] These receptors are pentameric structures composed of five subunits, with the 5-HT3A subunit being capable of forming functional homopentameric receptors.[1] The co-assembly of 5-HT3A with other subunits, such as 5-HT3B, results in heteropentameric receptors with distinct pharmacological and physiological properties.[2]

Palonosetron is a second-generation 5-HT3 receptor antagonist with a distinct chemical structure and a high binding affinity. It is clinically effective in the prevention of chemotherapy-induced nausea and vomiting. This guide focuses on the quantitative assessment of palonosetron's selectivity for the major 5-HT3 receptor subtypes.

Quantitative Analysis of Palonosetron's Binding Affinity

The subtype selectivity of palonosetron has been determined through rigorous radioligand binding assays and functional inhibition studies. The following tables summarize the key quantitative data for palonosetron's interaction with the 5-HT3A and 5-HT3AB receptor subtypes.

Table 1: Radioligand Displacement Assays

This table presents the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of palonosetron for 5-HT3A and 5-HT3AB receptors, as determined by the displacement of the radioligand [3H]granisetron.

| Receptor Subtype | IC50 (nM) | Ki (nM) | Reference |

| 5-HT3A | 0.60 | 0.3 | |

| 5-HT3AB | 0.71 | 0.35 |

Table 2: Saturation Binding Assays

This table shows the equilibrium dissociation constant (Kd) of [3H]palonosetron for 5-HT3A and 5-HT3AB receptors.

| Receptor Subtype | Kd (nM) | Reference |

| 5-HT3A | 0.34 ± 0.04 | |

| 5-HT3AB | 0.15 ± 0.04 |

Table 3: Functional Inhibition Assays

This table displays the half-maximal inhibitory concentration (IC50) of palonosetron in functional assays measuring the inhibition of 5-HT-induced responses in cells expressing 5-HT3A and 5-HT3AB receptors.

| Receptor Subtype | IC50 (nM) | Reference |

| 5-HT3A | 0.24 | |

| 5-HT3AB | 0.18 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the 5-HT3 receptor subtype selectivity of palonosetron.

Cell Culture and Transient Transfection of HEK293 Cells

Objective: To express recombinant human 5-HT3A and 5-HT3AB receptors in a mammalian cell line for subsequent binding and functional assays.

Materials:

-

Human Embryonic Kidney (HEK293) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (Complete Medium)

-

Opti-MEM I Reduced Serum Medium

-

Plasmid DNA encoding human 5-HT3A and 5-HT3B subunits

-

Lipofectamine LTX Reagent

-

T25 or T75 cell culture flasks

-

24-well plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293 cells into 24-well plates at a density of 0.5 - 1.25 x 10^5 cells per well in 0.5 mL of complete growth medium. Ensure cells are 50-80% confluent on the day of transfection.

-

DNA-Lipofectamine Complex Formation:

-

For each well to be transfected, dilute 0.5 µg of plasmid DNA (for 5-HT3A homomers) or a co-transfection mix of 5-HT3A and 5-HT3B plasmids in 100 µL of Opti-MEM I medium.

-

Add 0.75-1.75 µL of Lipofectamine LTX Reagent to the diluted DNA solution.

-

Mix gently and incubate for 30 minutes at room temperature to allow the formation of DNA-Lipofectamine complexes.

-

-

Transfection:

-

Add the 100 µL of the DNA-Lipofectamine LTX complex drop-wise to each well containing the HEK293 cells.

-

Gently rock the plate to ensure even distribution of the complexes.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours before proceeding with the binding or functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki and Kd) of palonosetron for 5-HT3A and 5-HT3AB receptors.

Materials:

-

Transfected HEK293 cells expressing 5-HT3A or 5-HT3AB receptors

-

[3H]granisetron or [3H]palonosetron (Radioligand)

-

Unlabeled palonosetron

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Scintillation counter

-

Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine

Procedure:

-

Cell Harvesting and Membrane Preparation (for displacement assays):

-

Wash transfected cells with phosphate-buffered saline (PBS).

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

-

Competition Binding Assay (to determine IC50 and Ki):

-

In a 96-well plate, add the cell membrane preparation.

-

Add increasing concentrations of unlabeled palonosetron.

-

Add a fixed concentration of [3H]granisetron.

-

Incubate at room temperature for 60 minutes.

-

-

Saturation Binding Assay (to determine Kd):

-

In a 96-well plate, add the cell membrane preparation.

-

Add increasing concentrations of [3H]palonosetron.

-

Incubate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled palonosetron concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

-

For saturation assays, plot the specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To functionally characterize the inhibitory potency (IC50) of palonosetron on 5-HT3 receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human 5-HT3A and 5-HT3B subunits

-

Collagenase solution

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

-

Recording solution (e.g., ND96)

-

Serotonin (5-HT)

-

Palonosetron

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

-

Micromanipulators

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with cRNA encoding the desired 5-HT3 receptor subunits.

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a saturating concentration of 5-HT to elicit a maximal current response.

-

After a washout period, co-apply 5-HT with increasing concentrations of palonosetron.

-

Record the peak inward current elicited by 5-HT in the absence and presence of palonosetron.

-

-

Data Analysis:

-

Normalize the current responses in the presence of palonosetron to the control response (5-HT alone).

-

Plot the normalized current as a function of the palonosetron concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Pathways and Workflows

5-HT3 Receptor Signaling Pathway

Activation of the 5-HT3 receptor, a ligand-gated ion channel, leads to a rapid influx of cations, primarily Na+ and Ca2+. The increase in intracellular Ca2+ concentration triggers a downstream signaling cascade involving Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway.

Caption: 5-HT3 Receptor Signaling Cascade.

Radioligand Binding Assay Workflow

This diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the inhibitory constant (Ki) of an antagonist.

References

An In-depth Technical Guide to the Cellular and Molecular Effects of 5-HT3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular effects of 5-Hydroxytryptamine type 3 (5-HT3) receptor antagonists. It details their mechanism of action, impact on signaling pathways, and the experimental protocols used for their characterization, with a focus on prominent examples such as Ondansetron and Granisetron.

Introduction to the 5-HT3 Receptor